(Z)-(5-(furan-2-yl)isoxazol-3-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the furan and isoxazole rings, the introduction of the methoxy groups, and the formation of the acrylate group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of the compound can be determined using techniques such as NMR, FTIR, and high-resolution mass spectrometry . These techniques can provide information about the types of atoms in the compound, their connectivity, and the overall 3D structure of the molecule.Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the acrylate group could undergo reactions with nucleophiles, and the furan and isoxazole rings might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, could be determined experimentally. These properties would be influenced by factors such as the compound’s molecular structure and the functional groups present .Scientific Research Applications
Crystal Structure and Synthesis Methods
The synthesis and structural analysis of compounds related to (Z)-(5-(furan-2-yl)isoxazol-3-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate demonstrate the compound's potential in advanced material science and pharmaceuticals. For example, the crystal structure of a compound with a similar framework was analyzed to understand its molecular configuration and potential interactions in biological systems (Penthala et al., 2014). Synthesis methods also play a crucial role, with various approaches developed for constructing complex molecules incorporating furan and isoxazole units, highlighting their versatility in chemical synthesis (Ahbab et al., 1976).
Reactivity and Polymerization
Studies on the reactivity of furan derivatives, including those with acrylate groups, have led to insights into their behavior in polymerization reactions and the formation of novel polymers. For instance, the polymerization of methyl acrylate with specific initiators has been explored, revealing potential applications in creating high-molecular-weight polymers (Tripathi & Srivastava, 2004). This research underscores the importance of this compound derivatives in the development of new materials with unique properties.
Biological Activity and Applications
Compounds structurally related to this compound have been studied for their biological activities, including potential anti-cancer properties. The exploration of stereochemistry in the synthesis of isomers has shown significant effects on biological activity, providing a foundation for the development of new therapeutic agents (Irfan et al., 2021). These studies highlight the compound's relevance in medicinal chemistry and drug design.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl (Z)-3-(3,4-dimethoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c1-22-15-7-5-13(10-17(15)23-2)6-8-19(21)25-12-14-11-18(26-20-14)16-4-3-9-24-16/h3-11H,12H2,1-2H3/b8-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISRSPQFMJXXOG-VURMDHGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OCC2=NOC(=C2)C3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C(=O)OCC2=NOC(=C2)C3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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